Cas no 2034471-64-0 (methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate)
![methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate structure](https://ja.kuujia.com/scimg/cas/2034471-64-0x500.png)
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-[[3-[(2-methoxy-2-oxoethyl)thio]-1-pyrrolidinyl]carbonyl]benzoate
- methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate
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- インチ: 1S/C16H19NO5S/c1-21-14(18)10-23-13-7-8-17(9-13)15(19)11-3-5-12(6-4-11)16(20)22-2/h3-6,13H,7-10H2,1-2H3
- InChIKey: BYUJICLCYZLDOZ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(C(N2CCC(SCC(OC)=O)C2)=O)C=C1
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 505.9±50.0 °C(Predicted)
- 酸性度係数(pKa): -3.05±0.40(Predicted)
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-9096-30mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-5mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-25mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-10μmol |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-3mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-50mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-4mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-20mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-1mg |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6435-9096-2μmol |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate |
2034471-64-0 | 2μmol |
$57.0 | 2023-09-09 |
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoateに関する追加情報
Methyl 4-{3-[(2-Methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate (CAS No. 2034471-64-0): An Overview of a Promising Compound in Medicinal Chemistry
Methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate (CAS No. 2034471-64-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its intricate molecular architecture, includes a pyrrolidine ring, a benzene ring, and various functional groups such as ester, sulfanyl, and methoxy functionalities. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further research and development.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in many biologically active compounds. It is known for its ability to enhance the conformational flexibility and stability of molecules, which can be crucial for interactions with biological targets. In the case of methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate, the pyrrolidine ring is linked to a benzene ring through a carbonyl group, forming an amide bond. This amide linkage is often associated with improved pharmacokinetic properties, such as increased solubility and reduced metabolic degradation.
The benzene ring, another key structural element, provides aromaticity and can participate in π-stacking interactions with other aromatic molecules or biological targets. The presence of the benzene ring in methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate enhances its hydrophobic character, which can influence its cellular uptake and distribution within the body. Additionally, the benzene ring can serve as a scaffold for further functionalization, allowing for the exploration of derivative compounds with enhanced biological activities.
The ester functionality in methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate is particularly noteworthy. Esters are known for their ability to undergo hydrolysis under physiological conditions, which can lead to the release of active metabolites. This property makes esters useful in prodrug strategies, where the compound is designed to be inactive or less active until it is metabolized in the body. In this context, methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate could serve as a prodrug candidate, potentially improving its therapeutic index by enhancing target specificity and reducing side effects.
The sulfanyl group (thioether) is another important functional group in this compound. Sulfanyl groups are known for their ability to form covalent bonds with cysteine residues on proteins, which can modulate protein function and activity. This property has been exploited in the development of covalent inhibitors and other bioactive molecules. In methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate, the sulfanyl group may play a role in enhancing its binding affinity to specific protein targets or in modulating protein-protein interactions.
The methoxy group (OCH3) is an electron-donating group that can influence the electronic properties of the molecule. In this compound, the methoxy group is attached to an acetyl moiety (CH3C(=O)-), which can affect the overall polarity and lipophilicity of the molecule. The presence of the methoxy group may also contribute to the stability of the compound by reducing its susceptibility to oxidative degradation.
Recent research has highlighted several potential applications of methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate in medicinal chemistry. For instance, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data suggest that it may have antitumor properties by interfering with cell signaling pathways that are dysregulated in cancer cells.
In terms of pharmacokinetics, methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate has been found to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, making it suitable for oral administration in preclinical studies. Furthermore, it demonstrates low toxicity at therapeutic concentrations, which is an important consideration for drug development.
To further explore the potential therapeutic applications of methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate, ongoing research efforts are focused on optimizing its chemical structure through rational drug design approaches. These efforts aim to enhance its potency, selectivity, and safety profile while minimizing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding modes and optimize lead compounds.
In conclusion, methyl 4-{3-[(2-methoxy-2-oxydeyl)sulfanyl]pyrrolidine\-1-carbonyl}benzoate (CAS No. 2034471\-64\-0) represents a promising compound with significant potential in medicinal chemistry\. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development\. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications\, this compound may pave the way for innovative treatments in various disease areas\.
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